2-[(4-chlorobenzyl)thio]-4-(3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one
Overview
Description
The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .
Synthesis Analysis
Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[(1 (2H)-phthalazinone-2-yl)methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity against bacteria and fungal species .Molecular Structure Analysis
Thiadiazoles occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
1,3,4-Thiadiazole has shown a broad spectrum of activity against various pathogens . Some of the new 5-(5-nitroaryl)-2-substituted-thio-1,3,4-thiadiazole derivatives were evaluated for their inhibitory activity against Leishmania major and all the tested compounds exhibited a high activity against L. major promastigotes .Physical and Chemical Properties Analysis
The molecular weight of 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole, a related compound, is 257.8 g/mol . It has a hydrogen bond donor count of 1 .Scientific Research Applications
Antimicrobial and Anticancer Activity
Compounds structurally related to "2-[(4-chlorobenzyl)thio]-4-(3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one" have shown promise in antimicrobial and anticancer studies. Research by Viji et al. (2020) on a similar molecule highlighted its characterization through quantum chemical methods and vibrational spectral techniques, revealing antifungal and antibacterial effects. The study also employed molecular docking to assess the compound's biological activity, identifying its binding energy with different proteins (Viji et al., 2020). Additionally, Gomha et al. (2016) synthesized a new series of bis-pyrazolyl-thiazoles, demonstrating significant anti-tumor activities against hepatocellular carcinoma cell lines, with certain compounds showing promising IC50 values (Gomha et al., 2016).
Corrosion Inhibition
Thiazole derivatives, including those structurally similar to the specified compound, have been researched for their corrosion inhibition capabilities. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies to predict the corrosion inhibition performances of several thiazole and thiadiazole derivatives on iron, suggesting their potential as effective corrosion inhibitors (Kaya et al., 2016).
Molecular Docking and Spectroscopic Analysis
Shanmugapriya et al. (2022) investigated the molecular structure, electronic properties, and vibrational spectra of a compound with a thiazole moiety, applying DFT calculations and experimental spectroscopic data. This comprehensive analysis supported the understanding of molecular-orbital interactions and structural characteristics, which are crucial for designing compounds with specific biological activities (Shanmugapriya et al., 2022).
Electrochemical and Quantum Chemical Studies
Hu et al. (2016) explored the use of benzothiazole derivatives as corrosion inhibitors for steel in acidic solutions, demonstrating their potential through electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss methods. Their findings underscore the significance of such compounds in protecting metals against corrosion (Hu et al., 2016).
Future Directions
The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Future research may focus on the development of a robust synthetic route enabling the incorporation of various functional groups on the thiadiazole scaffold, which is highly needed in medicinal and agricultural chemistry .
Properties
IUPAC Name |
(4Z)-2-[(4-chlorophenyl)methylsulfanyl]-4-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNOS2/c20-16-11-9-15(10-12-16)13-23-19-21-17(18(22)24-19)8-4-7-14-5-2-1-3-6-14/h1-12H,13H2/b7-4+,17-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLMOWJZYUEQHG-GUSDSWBTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)SC(=N2)SCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)SC(=N2)SCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.